
3-Methyldec-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyldec-2-ene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond Its molecular formula is C11H22, and it is a branched hydrocarbon with a methyl group attached to the second carbon of the decene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyldec-2-ene can be synthesized through the dehydration of alcohols. One common method involves the use of 3-methyl-2-decanol as a starting material. The dehydration reaction is typically carried out using an acid catalyst such as concentrated sulfuric acid or phosphoric acid at elevated temperatures. The reaction proceeds as follows:
[ \text{3-methyl-2-decanol} \xrightarrow{\text{H}_2\text{SO}_4, \text{heat}} \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of phosphoric acid as a catalyst is preferred due to its lower tendency to cause side reactions compared to sulfuric acid .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyldec-2-ene undergoes various chemical reactions typical of alkenes, including:
Oxidation: It can be oxidized to form epoxides or diols using reagents such as peracids or osmium tetroxide.
Reduction: Hydrogenation of this compound using a catalyst like palladium on carbon (Pd/C) converts it to 3-methyldecane.
Substitution: Electrophilic addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., HBr) result in the formation of haloalkanes.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products
Epoxidation: 3-Methyldec-2,3-epoxide.
Hydrogenation: 3-Methyldecane.
Halogenation: 2-Bromo-3-methyldecane.
Wissenschaftliche Forschungsanwendungen
3-Methyldec-2-ene has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and mechanisms of electrophilic addition reactions.
Biology: Investigated for its role in the biosynthesis of natural products and its interactions with biological membranes.
Wirkmechanismus
The mechanism of action of 3-Methyldec-2-ene in chemical reactions involves the interaction of the π-electrons of the double bond with electrophiles or nucleophiles. In electrophilic addition reactions, the double bond acts as a nucleophile, attacking the electrophile to form a carbocation intermediate, which then reacts with a nucleophile to form the final product. The molecular targets and pathways involved depend on the specific reaction and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyldec-3-ene: Another isomer with the double bond at the third position.
2-Methyldec-2-ene: An isomer with the methyl group at the second position and the double bond at the second position.
3-Methylundec-2-ene: A longer chain alkene with similar structural features.
Uniqueness
3-Methyldec-2-ene is unique due to its specific placement of the methyl group and the double bond, which influences its reactivity and physical properties. This structural arrangement can lead to different reaction pathways and products compared to its isomers .
Eigenschaften
CAS-Nummer |
74630-26-5 |
|---|---|
Molekularformel |
C11H22 |
Molekulargewicht |
154.29 g/mol |
IUPAC-Name |
3-methyldec-2-ene |
InChI |
InChI=1S/C11H22/c1-4-6-7-8-9-10-11(3)5-2/h5H,4,6-10H2,1-3H3 |
InChI-Schlüssel |
ORVUCTLMJXASEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14438351.png)
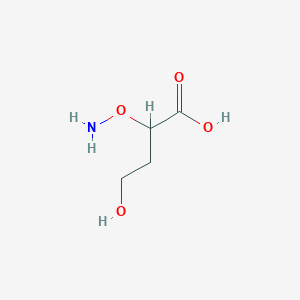
![4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14438369.png)
![diethyl-[2-(2-methyl-N-(3,4,5-trimethoxybenzoyl)anilino)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14438383.png)
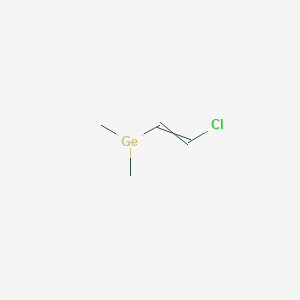
![Hexakis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14438392.png)
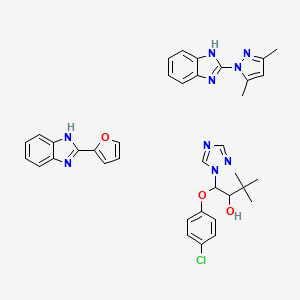
![2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14438404.png)
![6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole](/img/structure/B14438412.png)
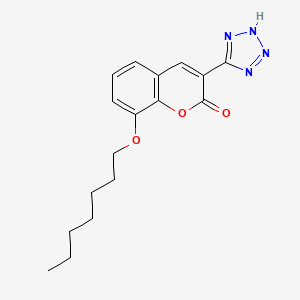
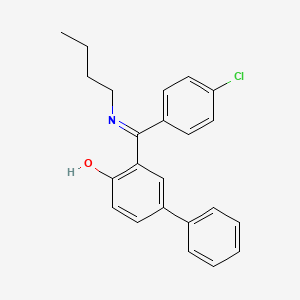

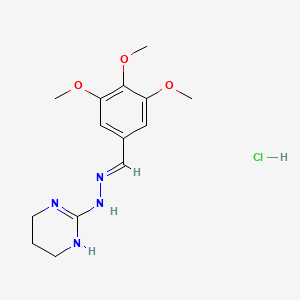
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14438453.png)
